Lipophilicity (LogP) vs. Methyl and Unsubstituted Analogs
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane exhibits a higher computed LogP than its closest commercially available analogs, indicating increased lipophilicity that can influence membrane permeability and metabolic stability. Compared to the N-methyl analog, the ethyl substitution adds a methylene group, while the 5-yl attachment point differentiates it from the 3-yl isomer .
| Evidence Dimension | Computed LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.7601 |
| Comparator Or Baseline | 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane: LogP = 1.2772 ; 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octane: LogP = 1.2668 |
| Quantified Difference | ΔLogP = +0.4829 (vs. methyl analog); ΔLogP = +0.4933 (vs. unsubstituted analog) |
| Conditions | Values sourced from vendor technical datasheets; computed properties using standard cheminformatics algorithms from a single supplier (Leyan). |
Why This Matters
This quantifiable LogP difference can be critical for projects where a specific lipophilicity window is required, potentially reducing the need for additional scaffold optimization if this compound's physical properties are closer to the target drug profile.
